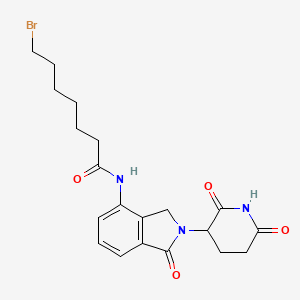
Lenalidomide-CO-C6-Br
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenalidomide-C6-Br is a derivative of lenalidomide, a thalidomide analog known for its immunomodulatory, anti-angiogenic, and antineoplastic properties. Lenalidomide-C6-Br is specifically modified at the 6-position with a bromine atom, enhancing its selectivity and potency in various biological applications. This compound is widely used in the treatment of multiple myeloma, myelodysplastic syndromes, and other hematological malignancies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-C6-Br typically involves the bromination of lenalidomide at the 6-position. The process begins with the preparation of methyl 2-methyl-3-nitrobenzoate, which undergoes bromination using N-bromosuccinimide in the presence of a radical initiator such as α,α’-azo-bis-isobutyronitrile. The brominated intermediate is then cyclized with 3-aminopiperidine-2,6-dione to form the lenalidomide nitro precursor. This precursor is subsequently reduced using iron powder and ammonium chloride to yield Lenalidomide-C6-Br .
Industrial Production Methods
Industrial production of Lenalidomide-C6-Br follows a scalable and environmentally friendly process. The bromination step is carried out in a chlorine-free solvent like methyl acetate, minimizing hazardous by-products. The reduction of the nitro group is achieved using platinum group metal-free catalysts, ensuring a cost-effective and sustainable production method .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-C6-Br undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Iron powder and ammonium chloride are frequently used for the reduction of nitro groups.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions include various derivatives of Lenalidomide-C6-Br, such as amines, oxides, and substituted halides .
Scientific Research Applications
Lenalidomide-C6-Br has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and protein interactions.
Medicine: Extensively used in the treatment of multiple myeloma, myelodysplastic syndromes, and other hematological cancers.
Industry: Employed in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Lenalidomide-C6-Br exerts its effects by modulating the activity of the CRL4 CRBN E3 ubiquitin ligase complex. It binds to cereblon, the substrate adaptor of the complex, altering its substrate specificity. This leads to the ubiquitination and subsequent proteasomal degradation of specific transcription factors such as IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells. Additionally, Lenalidomide-C6-Br enhances the immune response by increasing the production of interleukin-2 and interferon-gamma .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another thalidomide derivative with similar but more potent effects.
CC-122: A newer analog with enhanced efficacy and reduced toxicity.
Uniqueness
Lenalidomide-C6-Br stands out due to its specific bromine modification, which enhances its selectivity and potency. This modification allows for more targeted degradation of disease-related proteins, making it a valuable therapeutic agent in the treatment of hematological malignancies .
Properties
Molecular Formula |
C20H24BrN3O4 |
|---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
7-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]heptanamide |
InChI |
InChI=1S/C20H24BrN3O4/c21-11-4-2-1-3-8-17(25)22-15-7-5-6-13-14(15)12-24(20(13)28)16-9-10-18(26)23-19(16)27/h5-7,16H,1-4,8-12H2,(H,22,25)(H,23,26,27) |
InChI Key |
FSWUZUYVRZSKKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-Azanylbutyl)-2-[1,3-bis(oxidanyl)propan-2-ylamino]-6-[2-chloranyl-4-(6-methylpyridin-2-yl)phenyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12371646.png)
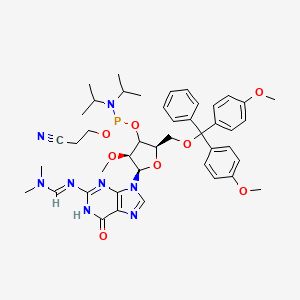
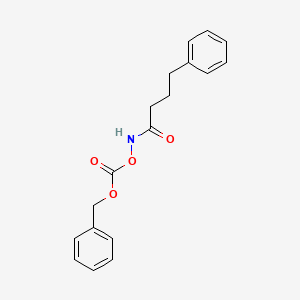

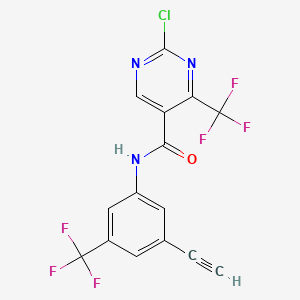
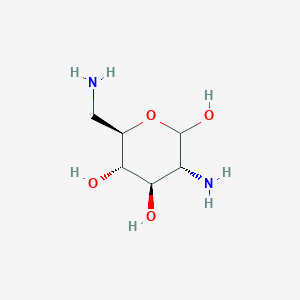
![[1-[3-(3-chloropyridin-4-yl)sulfanyl-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-yl]methanamine](/img/structure/B12371675.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(3-ethylsulfanyl-2,5-dioxopyrrolidin-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B12371679.png)
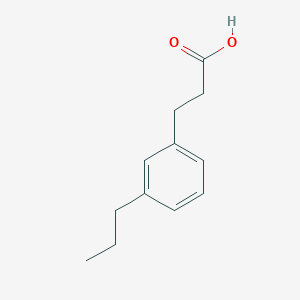
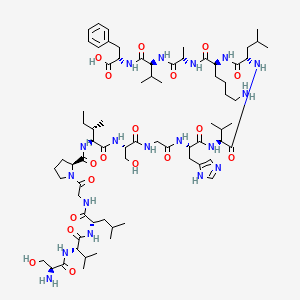
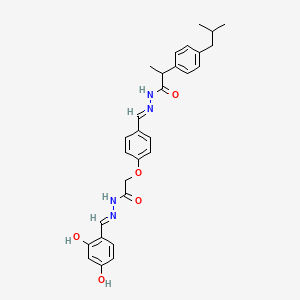
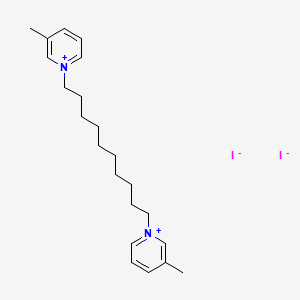
![3-methylbutyl N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12371707.png)
![2-[4-(Hydroxymethyl)-6-methylpyrimidin-2-yl]oxy-3-methoxy-3-(2,3,4,5,6-pentadeuteriophenyl)-3-phenylpropanoic acid](/img/structure/B12371729.png)
